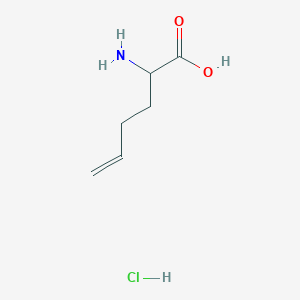

2-Aminohex-5-enoic acid hydrochloride

Description

Significance and Research Context of Unsaturated Amino Acid Derivatives in Organic Synthesis

Unsaturated amino acid derivatives are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. Their importance lies in the dual functionality they possess: an amino acid backbone, which is fundamental to the structure of peptides and proteins, and a carbon-carbon double or triple bond within their side chain. This unsaturation serves as a reactive handle, allowing for a wide array of chemical transformations.

In organic synthesis, these derivatives are invaluable for several reasons:

Introduction of Conformational Constraints: The incorporation of unsaturated amino acids into peptides can introduce conformational rigidity. This is crucial in medicinal chemistry for designing peptides with specific three-dimensional structures to enhance their binding affinity and biological activity.

Site-Specific Modifications: The double bond provides a specific location for chemical modifications, such as hydrogenation, oxidation, metathesis, and addition reactions. This allows for the synthesis of novel amino acid derivatives with tailored properties.

Peptidomimetic Design: Unsaturated amino acids are key components in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability.

The research context for these derivatives is broad, spanning from the development of new synthetic methodologies to their application in creating novel therapeutic agents and functional materials.

Overview of 2-Aminohex-5-enoic Acid Hydrochloride as a Key Chiral Building Block

This compound is the hydrochloride salt of 2-aminohex-5-enoic acid, an unsaturated alpha-amino acid. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, making it easier to handle and utilize in various synthetic applications. smolecule.com

As a chiral building block , this compound is particularly valuable in stereoselective synthesis. The stereochemistry at the alpha-carbon is a critical determinant of the biological activity of many molecules. The ability to introduce a specific enantiomer of 2-aminohex-5-enoic acid into a larger molecule allows chemists to control the final product's three-dimensional architecture with precision.

The key structural features of this compound are:

An alpha-amino acid core.

A terminal vinyl group (a carbon-carbon double bond) at the end of a four-carbon side chain.

A chiral center at the alpha-carbon.

The hydrochloride salt form of the amino group.

This combination of features makes it a versatile synthon for introducing a six-carbon chain with a reactive terminal alkene and a chiral amine functionality. It serves as a precursor for the synthesis of more complex molecules, including bioactive compounds and kainic acid analogs. smolecule.com

Historical Development and Contemporary Research Trajectories for Related Chemical Entities

The journey to understanding and utilizing unsaturated amino acids is rooted in the broader history of amino acid chemistry. The synthesis of the first amino acids in the 19th century, such as through the Strecker synthesis (1850), laid the fundamental groundwork. These early methods, however, primarily produced racemic mixtures of saturated amino acids.

The development of techniques for asymmetric synthesis in the 20th century was a major leap forward, enabling the production of enantiomerically pure amino acids. This was crucial for creating biologically active peptides and other chiral molecules.

The synthesis of unsaturated amino acids represented a further level of complexity. Early methods often involved multi-step, non-stereoselective processes. However, the advancement of organometallic chemistry and catalytic methods has revolutionized this area. Contemporary research now focuses on developing highly efficient and stereoselective routes to a wide variety of unsaturated amino acids. These modern synthetic strategies often employ transition-metal catalysis and sophisticated chiral ligands to achieve high levels of enantioselectivity.

Current research trajectories for related chemical entities, including this compound, are directed towards:

Development of Novel Synthetic Methods: Creating more efficient, atom-economical, and environmentally friendly ways to synthesize these building blocks.

Application in Peptide and Protein Chemistry: Incorporating these unnatural amino acids into peptides to study protein structure and function, and to develop new therapeutic peptides with enhanced properties.

Materials Science: Using the reactive side chains to create novel polymers and functional materials.

The continuous evolution of synthetic organic chemistry ensures that the utility of chiral building blocks like this compound will continue to expand into new and exciting areas of research.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of 2-Aminohex-5-enoic acid and its hydrochloride salt.

| Property | Value |

| Molecular Formula | C6H11NO2 (Acid) |

| C6H12ClNO2 (Hydrochloride) | |

| Molecular Weight | 129.16 g/mol (Acid) nih.gov |

| 165.62 g/mol (Hydrochloride) smolecule.com | |

| IUPAC Name | 2-aminohex-5-enoic acid nih.gov |

| Synonyms | Homoallylglycine, 2-Amino-5-hexenoic acid nih.gov |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (as hydrochloride) smolecule.com |

Spectroscopic Data Overview

Spectroscopic techniques are essential for the characterization of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Expected signals would correspond to the vinyl protons (C=CH2), the allylic protons (-CH2-CH=), the protons on the carbon chain, and the proton at the alpha-carbon. The exact chemical shifts would depend on the solvent and pH. |

| ¹³C NMR | Distinct signals would be observed for the carboxylic acid carbon, the alpha-carbon, the carbons of the alkyl chain, and the two carbons of the vinyl group. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be present for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium (B1175870) group, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule. uni.lu |

Properties

IUPAC Name |

2-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJKOCOUXSEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Routes for 2 Aminohex 5 Enoic Acid Hydrochloride and Its Enantiomers

Foundational Synthetic Pathways

The initial synthesis of 2-aminohex-5-enoic acid hydrochloride relies on establishing the core six-carbon chain with a terminal double bond and the requisite amino and carboxylic acid functional groups at the α-position. Subsequent esterification and salt formation are key protocols in its isolation and purification.

Esterification and Hydrochloride Salt Formation Protocols

Due to the zwitterionic nature of amino acids, direct esterification can be more challenging than for simple carboxylic acids. The process typically requires acid catalysis to protonate the carboxyl group, enhancing its electrophilicity for reaction with an alcohol. acs.orgnumberanalytics.com A common method involves heating the amino acid in an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst. numberanalytics.com

Following the esterification or as a final step after synthesis, the formation of the hydrochloride salt is achieved. This protocol enhances the compound's stability and solubility in aqueous media. It is typically accomplished by treating a solution of the free amino acid or its ester with hydrochloric acid (HCl), often as a solution in an organic solvent like ether or as a gas, leading to the precipitation of the hydrochloride salt.

Comparative Analysis of Acid-Catalyzed Esterification Approaches

Various acid catalysts are employed for the esterification of amino acids, with their efficacy being dependent on the reaction conditions and the specific amino acid substrate. acs.org Classical mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely used. numberanalytics.comacs.org However, comparative studies have revealed significant differences in their catalytic activity.

For instance, research conducted on amino acid esterification in thin films has shown that sulfuric acid is a crucial and highly effective catalyst, whereas other strong mineral acids like HCl and HNO₃ may yield no product under identical conditions (pH 2, 70°C). acs.orgacs.org This suggests that the nature of the catalyst anion plays a significant role beyond simply establishing a low pH. Heteropolyacids, such as phosphotungstic acid, have also been investigated as solid acid catalysts, demonstrating high activity attributed to their unique acidity and structure. iitm.ac.inresearchgate.net

Table 1: Comparative Analysis of Acid Catalysts in Amino Acid Esterification

| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages/Limitations |

|---|---|---|---|---|

| Mineral Acids | Sulfuric Acid (H₂SO₄) | Alcohol (solvent/reagent), Heat | High efficiency, readily available. acs.orgacs.org | Can be corrosive, requires neutralization. |

| Hydrochloric Acid (HCl) | Alcohol (solvent/reagent), Heat | Readily available. | May be less effective than H₂SO₄ under certain conditions. acs.orgacs.org | |

| Solid Acids | Heteropolyacids (e.g., Phosphotungstic Acid) | Heat | Reusable, high activity, reduced corrosion. iitm.ac.inresearchgate.net | Higher initial cost, potential for leaching. |

| Cation-Exchange Resins | Heat | Easily separated from reaction mixture. researchgate.net | Lower thermal stability than some inorganic acids. |

Asymmetric and Stereoselective Synthesis

Producing enantiomerically pure forms of 2-aminohex-5-enoic acid requires asymmetric synthesis strategies. These methods introduce the chiral center at the α-carbon with a specific, predetermined stereochemistry.

Chiral Auxiliary-Mediated Amination Strategies

A powerful strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgyork.ac.uk This molecule guides the stereochemical outcome of a reaction and is subsequently removed. ankara.edu.tr For α-amino acid synthesis, this often involves the alkylation of a chiral glycine (B1666218) enolate equivalent.

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgresearchgate.net In a typical sequence, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The α-proton is then removed with a strong base to form a stereochemically defined enolate. This enolate reacts with an electrophile—in this case, a reagent like 4-bromobut-1-ene—to introduce the but-3-enyl side chain. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity. researchgate.net Finally, the auxiliary is cleaved under mild conditions to yield the desired enantiomerically enriched α-amino acid. nih.gov

Table 2: Examples of Chiral Auxiliaries in Asymmetric α-Amino Acid Synthesis

| Chiral Auxiliary | Auxiliary Class | Typical Application | Key Features |

|---|---|---|---|

| Evans Oxazolidinones | N-Acyloxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. researchgate.net | High diastereoselectivity, well-defined enolate geometry, reliable facial bias. |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation of derived amides. wikipedia.org | Forms a rigid chelated enolate, high facial selectivity. |

| (R)-Phenylglycine Amide | Amino amide | Asymmetric Strecker synthesis. nih.gov | Enables crystallization-induced asymmetric transformation. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Proline derivative | Forms chiral Ni(II) complexes with glycine Schiff bases for alkylation. tcichemicals.comnih.gov | Allows for the synthesis of optically active amino acids via alkylation. |

Enantioselective Synthesis from Precursors (e.g., L-Glutamic Acid and 4-Aminohex-5-ynoic Acid)

Another cornerstone of asymmetric synthesis is the use of the "chiral pool," which involves using readily available, inexpensive enantiopure natural products as starting materials. ankara.edu.tr L-glutamic acid is a versatile chiral precursor for a variety of α-amino acids.

A synthetic route from L-glutamic acid could involve several steps. First, the side-chain carboxylic acid is selectively reduced to an alcohol. This alcohol can then be converted into a suitable leaving group, such as a tosylate or iodide. Subsequent displacement with a two-carbon nucleophile, followed by functional group manipulations, could potentially lead to the target molecule. A more direct approach involves the conversion of the side chain to an aldehyde, followed by a Wittig reaction to install the terminal alkene. For example, a process starting with DL-glutamic acid has been described for the synthesis of the related 4-amino-5-hexenoic acid, which involves esterification, N-protection, reduction, oxidation to an aldehyde, and finally a Wittig reaction to form the terminal double bond. tdcommons.org Adapting such a route from enantiopure L-glutamic acid would yield an enantiomerically defined product.

The synthesis from 4-aminohex-5-ynoic acid would require the stereoselective reduction of the alkyne to an alkene and a method to isomerize the position of the amino group from the 4-position to the 2-position, a non-trivial transformation that would likely involve multiple protection, elimination, and addition steps.

Design and Application of Novel Alkenyl Protecting Groups in Stereocontrolled Synthesis

Protecting groups are instrumental in multi-step organic synthesis, serving to mask a reactive functional group. creative-peptides.com In stereocontrolled synthesis, they can also play a crucial role in directing the stereochemical outcome of a reaction, sometimes from a remote position within the molecule. nih.gov

In the context of 2-aminohex-5-enoic acid, the terminal alkenyl group is not directly adjacent to the chiral center. However, the design of a specialized, bulky protecting group for this alkene could theoretically influence the conformation of the entire carbon chain. This conformational locking could create a steric bias around the α-carbon, thereby influencing the facial selectivity of reactions such as enolate alkylation or amination. For this to be effective, the protecting group would need to interact with the reacting center through space, a concept known as remote stereocontrol. acs.org

While specific examples of such protecting groups designed for this particular molecule are not prominent in the literature, the principle is established in other complex systems, such as glycosylation reactions where remote protecting groups can influence reactivity and selectivity by altering the conformation of the molecule. acs.org The design of such a group for an acyclic system like 2-aminohex-5-enoic acid would involve creating a transient macrocyclic-like conformation through non-covalent interactions or by using a bidentate protecting group that could coordinate to a metal catalyst, thereby restricting rotational freedom and controlling the stereochemical environment at the α-position.

Diastereoselective Reduction and Subsequent Rearrangement Reactions

A key strategy for installing the chiral amine functionality in 2-aminohex-5-enoic acid involves the diastereoselective reduction of a ketone precursor, followed by a stereospecific rearrangement reaction. This approach allows for precise control over the stereochemistry at the α-carbon.

One effective method begins with an enone, which undergoes a diastereoselective reduction to form a specific diastereomer of an allylic alcohol. Reagents such as L-selectride or the (S)-CBS-Me reagent can be employed to access either diastereomer of the resulting alcohol. gla.ac.uk This substrate-controlled reduction is a critical step in setting the desired stereochemistry early in the synthetic sequence. nih.gov

Following the formation of the chiral allylic alcohol, the amino group is introduced via a rearrangement reaction. The Overman rearrangement is a powerful tool for this transformation. gla.ac.uk The allylic alcohol is first converted into an intermediate imidate, for example, by reacting with trichloroacetonitrile (B146778) in the presence of a base. google.com This imidate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement upon heating, transferring the nitrogen atom to the carbon backbone with high fidelity, thus establishing the amine-bearing chiral center. google.com The resulting product contains the core structure of the desired amino acid, which can then be elaborated to the final hydrochloride salt.

| Step | Reaction Type | Typical Reagents | Purpose |

| 1 | Diastereoselective Reduction | L-selectride, (S)-CBS-Me reagent | To create a chiral allylic alcohol from a ketone precursor with high diastereoselectivity. gla.ac.uk |

| 2 | Imidate Formation | Trichloroacetonitrile, NaH | To prepare the substrate for the subsequent rearrangement. google.com |

| 3 | Overman Rearrangement | Heat (reflux in xylene) | To stereospecifically install the amino group at the α-position. gla.ac.ukgoogle.com |

Exploration of Novel Precursors and Synthetic Diversification

The versatility of amino acid synthesis is greatly enhanced by exploring a diverse range of starting materials and intermediates. The use of cyclic precursors and the integration of reactive side-chains are two prominent strategies for creating complex and functionalized amino acids.

Cyclic structures serve as valuable intermediates in amino acid synthesis, as their conformational rigidity can be exploited to control stereochemistry. molecularcloud.org Proline, a naturally occurring cyclic amino acid, exemplifies how a ring structure can influence peptide folding. molecularcloud.org Synthetic strategies can mimic this principle by using cyclic precursors that are later opened to yield the desired acyclic amino acid.

One conceptual approach, reminiscent of the biosynthesis of proline from glutamate (B1630785), involves the intramolecular condensation of an amino group with a pendant carbonyl to form a cyclic imine. researchgate.net This cyclic intermediate can then be reduced in situ to afford a cyclic amino acid derivative, which can be further processed. researchgate.net Methodologies focused on the stereoselective preparation of spiroannulated intermediates, which are subsequently transformed into cyclic α-amino acids, have also been developed. researchgate.net These highly functionalized cyclic derivatives can serve as constrained analogs or as precursors that are cleaved to form linear amino acids like 2-aminohex-5-enoic acid.

The incorporation of ynone and enone functionalities into amino acid side-chains provides a powerful platform for synthetic diversification. gla.ac.uk These reactive groups serve as handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

A common route to ynone-containing amino acids starts with readily available chiral α-amino acids. gla.ac.uk These are converted into Weinreb amide intermediates, which then react with the anion of an alkyne to furnish the ynone. gla.ac.uk These amino acid-derived ynones can undergo further reactions, such as Lewis acid-catalyzed heterocyclization, to produce novel functionalized amino acids. gla.ac.uk

Enones, on the other hand, are versatile precursors for diastereoselective reactions. As mentioned previously, the enone functionality can be subjected to diastereoselective reduction to create key allylic alcohol intermediates. gla.ac.uk This strategy allows for the synthesis of either diastereomer, leading to the desired enantiomer of the final amino acid product after subsequent rearrangement and functional group manipulations. gla.ac.uk

| Precursor Side-Chain | Key Intermediate | Potential Transformations |

| Ynone | Weinreb Amide | Lewis acid-catalyzed heterocyclization, 1,4-additions. gla.ac.uknih.gov |

| Enone | Allylic Alcohol | Diastereoselective reduction, Overman rearrangement. gla.ac.uk |

Derivatization and Amino Protection Strategies for Synthetic Utility

The chemical synthesis of amino acids and their subsequent use in, for example, peptide synthesis, necessitates the use of protecting groups to prevent unwanted side reactions. The strategic protection and deprotection of the amino and carboxylic acid moieties are fundamental to their synthetic utility.

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in organic synthesis. wikipedia.orgnih.gov Its popularity stems from its ease of introduction and its stability towards a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions. organic-chemistry.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This reaction can be performed under various conditions, including in aqueous solutions or organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). wikipedia.org

Removal of the Boc group is generally achieved using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol. wikipedia.org This acid-lability makes the Boc group orthogonal to other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for selective deprotection strategies in complex syntheses. organic-chemistry.orgpeptide.com

| Protecting Group | Abbreviation | Common Protection Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) wikipedia.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine) peptide.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl (B1604629) chloroformate | Catalytic Hydrogenolysis peptide.com |

The ability to selectively modify one functional group in the presence of another is crucial for the derivatization of 2-aminohex-5-enoic acid. This is achieved through an appropriate protection strategy.

For instance, to functionalize the carboxylic acid group, the amino group is first protected, typically with a Boc group. The resulting N-Boc-2-aminohex-5-enoic acid can then undergo reactions at the carboxylate, such as esterification or amide bond formation, without interference from the nucleophilic amino group.

Conversely, if modifications at or near the amino group are desired, the carboxylic acid can be protected, often as a methyl or benzyl ester. After this protection, the amino protecting group (e.g., Boc) can be removed, freeing the amine for subsequent reactions. Furthermore, the choice of N-substituent can influence the reactivity of other parts of the molecule. The N-Boc group, for example, has been shown to direct lithiation to the α-benzylic position in related systems, demonstrating its role in controlling regioselectivity. rsc.org This allows for the precise and regioselective functionalization of different parts of the amino acid scaffold.

Chemical Reactivity and Mechanistic Investigations of 2 Aminohex 5 Enoic Acid Hydrochloride

Unsaturation and Amino Group Reactivity

The terminal alkene (unsaturation) and the alpha-amino group are sites of significant reactivity, allowing for a range of transformations.

The electron-rich pi bond of the terminal alkene at the C-5 position is susceptible to electrophilic addition. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile.

The addition of hydrogen halides (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-6) and the halide adds to the more substituted carbon (C-5), proceeding through a more stable secondary carbocation intermediate. For example, the reaction with HBr would yield 2-amino-5-bromohexanoic acid. Similarly, acid-catalyzed hydration would result in the formation of 2-amino-5-hydroxyhexanoic acid.

While the pi bond makes the alkene a nucleophile, it is generally a weak one. For it to react, a potent electrophile is required. The general mechanism involves the donation of the pi electrons to the electrophile, breaking the pi bond and forming a new sigma bond, resulting in the formation of a carbocation intermediate. This high-energy intermediate is then attacked by a nucleophile to form the final product.

Table 1: Predicted Products of Electrophilic Addition to 2-Aminohex-5-enoic Acid

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 2-Amino-5-bromohexanoic acid |

| HCl | H⁺ | Cl⁻ | 2-Amino-5-chlorohexanoic acid |

| H₂O, H₂SO₄ (cat.) | H⁺ | H₂O | 2-Amino-5-hydroxyhexanoic acid |

| Br₂ in CCl₄ | Br⁺ (polarized) | Br⁻ | 2-Amino-5,6-dibromohexanoic acid |

Note: This table represents theoretically predicted outcomes based on general reaction mechanisms.

The primary amino group at the C-2 position is a nucleophile. However, in 2-aminohex-5-enoic acid hydrochloride, this group exists in its protonated ammonium (B1175870) form (-NH₃⁺), which is not nucleophilic. To engage in nucleophilic reactions, the amino group must first be deprotonated by a base to liberate the lone pair of electrons on the nitrogen atom.

Once deprotonated, the resulting free amine can react with various electrophiles. For instance, it can undergo N-alkylation with alkyl halides in an Sₙ2 reaction to form secondary or tertiary amines. It can also be acylated by reacting with acyl chlorides or acid anhydrides to form amides. These reactions are fundamental in peptide synthesis and the modification of amino acids.

Table 2: Potential Nucleophilic Reactions of the Deprotonated Amino Group

| Electrophilic Reagent | Reagent Class | Product Type |

|---|---|---|

| Methyl Iodide (CH₃I) | Alkyl Halide | N-methylated amino acid |

| Acetyl Chloride (CH₃COCl) | Acyl Halide | N-acetylated amino acid (amide) |

| Benzaldehyde (C₆H₅CHO) | Aldehyde | Schiff Base (Imine) |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Acid Anhydride | N-acetylated amino acid (amide) |

Note: These reactions require prior deprotonation of the ammonium group.

Carboxylic Acid and Ester Transformations

The carboxylic acid group is another key site for chemical transformations, including esterification and decarboxylation.

While the parent compound is a carboxylic acid, it can be readily converted to its corresponding ester (e.g., methyl 2-aminohex-5-enoate) through Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions. The hydrolysis of this ester back to the carboxylic acid can be catalyzed by either acid or base, and the mechanisms vary accordingly.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism typically follows the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol. For esters of tertiary alcohols, an AAL1 mechanism (Alkyl-oxygen cleavage, unimolecular) may occur if the resulting carbocation is stable.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and follows the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). It involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to expel the alkoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid.

Table 3: Common Mechanisms for the Hydrolysis of a 2-Aminohex-5-enoate Ester

| Condition | Mechanism | Rate-Determining Step | Key Features |

|---|---|---|---|

| Dilute Acid (e.g., HCl) | AAC2 | Nucleophilic attack by water on the protonated carbonyl | Reversible; Second-order kinetics |

| Base (e.g., NaOH) | BAC2 | Nucleophilic attack by OH⁻ on the carbonyl carbon | Irreversible; Second-order kinetics |

Note: This table describes the hydrolysis of an ester derivative of the title compound.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For alpha-amino acids like 2-aminohex-5-enoic acid, this reaction is not spontaneous and typically requires specific enzymatic catalysts (decarboxylases) or harsh chemical conditions. Simple heating does not usually suffice.

Biochemical pathways often utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the decarboxylation of amino acids. In a laboratory setting, oxidative decarboxylation methods can be employed. For instance, reaction with reagents like lead tetraacetate or N-bromosuccinimide can lead to the formation of nitriles or imines after decarboxylation. However, without specific activating groups (such as a β-keto group), thermal decarboxylation is generally inefficient.

Intramolecular Cyclization and Rearrangement Processes

The presence of multiple reactive functional groups within the same molecule opens the possibility for intramolecular reactions, leading to the formation of cyclic structures. The relative positions of the amino group, carboxylic acid, and the alkene moiety allow for several potential cyclization pathways.

Lactamization: Activation of the carboxylic acid (e.g., by converting it to an acyl chloride or an activated ester) followed by intramolecular nucleophilic attack by the amino group would lead to the formation of a six-membered cyclic amide, known as a lactam (specifically, a piperidin-2-one derivative). This is a common strategy in the synthesis of heterocyclic compounds.

Intramolecular Hydroamination: Under catalysis by certain transition metals (e.g., zirconium, titanium) or strong acids, the amino group could potentially add across the terminal double bond. acs.orgresearchgate.net This intramolecular hydroamination would result in the formation of a nitrogen-containing heterocyclic ring. The regioselectivity of this addition would determine the size of the ring formed. Attack of the nitrogen at C-5 would yield a six-membered ring (a piperidine (B6355638) derivative), while attack at C-6 would yield a seven-membered ring (an azepane derivative). The formation of the six-membered ring is generally favored (6-exo-tet cyclization).

Iodolactamization: In the presence of iodine (I₂) and a base, an intramolecular cyclization can be induced. The iodine acts as an electrophile, activating the double bond to form a cyclic iodonium (B1229267) ion intermediate. The carboxylate (formed by the base) then acts as an intramolecular nucleophile, attacking the intermediate to form an iodinated lactone.

These intramolecular pathways are powerful tools in organic synthesis for constructing complex cyclic molecules from linear precursors. The specific outcome depends heavily on the reaction conditions and catalysts employed.

Allylic Tautomerization and its Influence on Reaction Pathways

There is a notable absence of published research specifically detailing the allylic tautomerization of this compound. Tautomerization is a fundamental concept in organic chemistry where isomers, known as tautomers, interconvert through a chemical reaction. In the context of an allylic system, such as the one present in 2-Aminohex-5-enoic acid, this would typically involve the migration of a proton.

A hypothetical allylic tautomerization of 2-Aminohex-5-enoic acid could lead to the formation of a constitutional isomer. This process, if it occurs, would significantly influence the compound's reactivity. For instance, the position of the double bond could shift, leading to different products in addition reactions or altering its behavior in cyclization reactions. However, without experimental or computational studies, any discussion of its specific tautomers and their influence on reaction pathways for this particular molecule remains speculative.

Applications in Advanced Organic Synthesis and Complex Molecular Architectures

Strategic Building Block in Heterocyclic Chemistry

The dual functionality of 2-aminohex-5-enoic acid allows it to serve as a powerful precursor for constructing various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. nih.govopenmedicinalchemistryjournal.com

The presence of both a primary amine and a carboxylic acid group, coupled with a reactive alkene, facilitates the synthesis of diverse nitrogen-containing heterocycles. mdpi.comnih.gov These reactions often involve intramolecular cyclization strategies where the amino acid backbone forms the core of the heterocyclic ring, and the alkene handle allows for further functionalization or ring-forming reactions. For instance, derivatives of 2-aminohex-5-enoic acid can be employed in ring-closing metathesis (RCM) reactions to generate cyclic amino acids and lactams, which are prevalent scaffolds in medicinal chemistry. The strategic placement of the double bond is crucial for constructing five, six, and seven-membered rings, which are common motifs in pharmacologically active compounds. nih.gov

Research has demonstrated the utility of this compound in synthesizing piperidine (B6355638), pyrrolidine, and azepane derivatives. These synthetic routes leverage the nucleophilic character of the amine and the electrophilic nature of the activated carboxyl group, while the alkene provides a site for subsequent chemical modifications.

The terminal alkene in 2-aminohex-5-enoic acid is an active participant in various cycloaddition reactions, a powerful class of reactions for forming cyclic compounds with high stereocontrol. One notable application is its use in the Diels-Alder reaction, where it can act as a dienophile. For example, a key step in the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid involved a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline, where L-proline served as a temporary tether to control both the stereochemistry and regiochemistry of the cycloaddition. mdpi.com

Furthermore, the alkene moiety is susceptible to 1,3-dipolar cycloaddition reactions. By reacting with various dipoles such as nitrones or azides, it is possible to construct complex five-membered heterocyclic rings. This approach provides a modular and efficient way to access novel molecular scaffolds for drug discovery programs. The amino acid component of the molecule can influence the stereochemical outcome of these cycloadditions, providing a route to enantiomerically enriched heterocyclic products.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 2-Aminohex-5-enoic Acid Derivatives

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction Type |

| Cyclic Amino Acids/Lactams | Intramolecular Cyclization | Ring-Closing Metathesis (RCM) |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Cyclization |

| Pyrrolizidines/Indolizidines | [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition |

| Substituted Piperidines | Aza-Diels-Alder Reaction | [4+2] Cycloaddition |

Contribution to Peptide Chemistry and Peptidomimetic Design

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern medicinal chemistry, enabling the development of peptides with improved therapeutic properties. nih.gov 2-Aminohex-5-enoic acid serves as a valuable UAA for creating novel peptides and peptidomimetics. peptidetherapeutics.org

Also known by the synonym allylglycine, 2-aminohex-5-enoic acid is incorporated into peptide sequences to introduce conformational constraints and new functionalities. google.com The presence of the flexible butenyl side chain can disrupt or stabilize secondary structures like α-helices and β-sheets, leading to peptides with altered receptor binding affinities and specificities. mdpi.com Several studies have shown that proteases can utilize allylglycine as a substrate, allowing for the enzymatic synthesis of oligopeptides containing this UAA. nih.gov For example, chymotrypsin (B1334515) can use allylglycine ethyl ester as an acyl acceptor in dipeptide synthesis. nih.gov This incorporation is a key strategy in peptidomimetic design, aiming to create molecules that mimic the biological activity of natural peptides but with enhanced stability against proteolytic degradation. peptidetherapeutics.orgnih.gov

The structural diversity offered by non-proteinogenic amino acids like allylglycine is vast, and they are widely used as chiral building blocks for constructing combinatorial libraries to screen for drug candidates.

The terminal alkene of the allylglycine side chain is a versatile chemical handle for post-synthetic modification of peptides. sci.am This functionality allows for the covalent attachment of various molecules, including fluorescent dyes, imaging agents, cytotoxic drugs, and polymers like polyethylene (B3416737) glycol (PEG), through reactions such as thiol-ene "click" chemistry. nih.gov Such modifications are central to creating peptide-based bioconjugates with tailored pharmacokinetic profiles and targeted delivery capabilities. nih.gov

For instance, a peptide containing an allylglycine residue can be selectively modified at the alkene position without affecting other functional groups within the peptide sequence. This orthogonality is highly desirable in complex molecule synthesis. This approach has been used to develop peptide-drug conjugates (PDCs) and to staple peptides into constrained cyclic conformations, which can lead to increased potency and stability.

Table 2: Applications of Allylglycine in Modified Peptides

| Application | Modification Strategy | Purpose |

| Peptide Stapling | Olefin Metathesis | Constrain peptide into a helical conformation to enhance binding and stability. |

| Bioconjugation | Thiol-ene "Click" Chemistry | Attach imaging agents, drugs, or polymers for diagnostics and therapeutics. nih.govnih.gov |

| Polymerization | Radical Polymerization | Create peptide-based polymers for biomaterials. nih.gov |

| Surface Immobilization | Alkene-based coupling | Attach peptides to solid supports for assays or material science applications. |

Precursor in Natural Product Synthesis and Drug Discovery Scaffolds

The unique structure of 2-aminohex-5-enoic acid makes it a valuable starting material or intermediate in the total synthesis of complex natural products and in the generation of novel scaffolds for drug discovery. Its stereocenters and reactive alkene group can be strategically manipulated to build intricate molecular architectures.

The chiral pool of amino acids is a common starting point for asymmetric synthesis, and 2-aminohex-5-enoic acid contributes to this by providing a non-proteinogenic option with a versatile functional handle. Its derivatives have been utilized as key fragments in the convergent synthesis of larger molecules, where the amino acid portion provides a core structure that is later elaborated using the alkene. For example, the synthesis of certain alkaloids and polyketide-derived natural products can employ intermediates derived from this amino acid.

In the context of drug discovery, the scaffolds derived from 2-aminohex-5-enoic acid, such as the oxazolidinone ring, are of significant interest. rsc.org The ability to readily generate libraries of compounds based on these scaffolds allows for systematic exploration of structure-activity relationships (SAR) in the search for new therapeutic agents. The alkene functionality enables a variety of diversification reactions, making it an ideal precursor for combinatorial chemistry and high-throughput screening efforts.

Role in the Assembly of Complex Bioactive Molecules

2-Aminohex-5-enoic acid hydrochloride serves as a versatile and valuable building block in the multistep synthesis of complex and biologically significant molecules. Its bifunctional nature, possessing both a primary amine and a terminal alkene, allows for a variety of chemical transformations, making it an attractive starting material for creating intricate molecular scaffolds. The strategic placement of these functional groups enables chemists to construct carbon-nitrogen and carbon-carbon bonds with a high degree of control.

A prominent example of its application is in the synthesis of Vigabatrin (B1682217), an anticonvulsant medication used to treat epilepsy. clockss.orgnih.gov Vigabatrin functions as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). The synthesis of Vigabatrin often involves precursors that are structurally analogous to or derived from 2-aminohex-5-enoic acid. For instance, synthetic routes can utilize the vinyl group of a related precursor, 5-vinyl-2-pyrrolidone, which is subsequently subjected to ring-opening to yield the final γ-vinyl-GABA structure of Vigabatrin. drugfuture.com One patented method describes the preparation of a 4-amino-5-hexenoic acid crude product, which is then purified and hydrolyzed to obtain Vigabatrin. google.com The terminal double bond in the 2-aminohex-5-enoic acid structure is a crucial feature that is ultimately incorporated into the final drug molecule, highlighting the compound's role as a key precursor.

Furthermore, the structural framework of 2-aminohex-5-enoic acid is utilized in the synthesis of heterocyclic systems such as piperidines and azepanes. These nitrogen-containing rings are prevalent motifs in a vast array of pharmaceuticals and bioactive natural products. For example, derivatives of piperidine and azepane have been synthesized and evaluated as potent histamine (B1213489) H3 receptor ligands, which have therapeutic potential in treating neurological disorders. nih.gov The synthesis of these complex ring systems can be achieved through intramolecular cyclization strategies starting from linear precursors like 2-aminohex-5-enoic acid, where the amino group and the alkene can be manipulated to form the desired heterocyclic architecture. It has also been used as a starting material for creating analogs of kainic acid, a potent neurotoxin used in neurological research.

The table below summarizes key bioactive molecules and scaffolds that can be synthesized using this compound as a foundational starting material.

| Bioactive Molecule/Scaffold | Chemical Class | Biological Significance |

| Vigabatrin | γ-Amino Acid Derivative | Anticonvulsant; inhibitor of GABA-T |

| Piperidine Derivatives | Heterocyclic Amine | Common scaffold in pharmaceuticals; e.g., Histamine H3 receptor ligands |

| Azepane Derivatives | Heterocyclic Amine | Core structure in medicinal chemistry; e.g., Histamine H3 receptor ligands |

| Kainic Acid Analogs | Neuroexcitatory Amino Acid | Research tools for studying neurotoxicology and glutamate (B1630785) receptors |

Design of Novel Synthons for Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. rjpbr.com this compound is an excellent candidate for the design of novel synthons for such integrated synthetic routes due to its distinct, chemically addressable functional groups. nih.govresearchgate.net The design of synthons from this compound involves strategically modifying either the amino acid portion or the terminal alkene to prepare a substrate suitable for a specific enzymatic transformation, which can introduce chirality and further functionality with high precision. mdpi.com

One design strategy involves the chemical modification of the terminal alkene. For example, the double bond can be subjected to chemical epoxidation to yield a racemic or enantiomerically enriched epoxide. This new synthon, an epoxy-amino acid, can then be used in a biocatalytic step. Enzymes such as epoxide hydrolases could be employed for a kinetic resolution, selectively opening one enantiomer of the epoxide to yield a chiral diol while leaving the other enantiomer untouched. This approach generates multiple highly functionalized, enantiopure building blocks from a single precursor.

Conversely, the amino acid moiety can be the target for enzymatic transformation. The amino group can be a substrate for enzymes like transaminases or L-amino acid oxidases. nih.gov For instance, a chemoenzymatic cascade could be designed where a chemical step first modifies the alkene (e.g., via hydroformylation to add an aldehyde). Subsequently, an engineered transaminase could catalyze the stereoselective amination of this new keto or aldehyde group, creating a new chiral center with high enantiomeric excess. This combines the reliability of a chemical C-C bond formation with the exquisite stereocontrol of an enzymatic reaction.

The table below outlines potential chemoenzymatic strategies using synthons derived from this compound.

| Initial Chemical Modification | Resulting Synthon | Enzyme Class | Biocatalytic Reaction | Potential Product |

| Epoxidation of alkene | Epoxy-amino acid | Epoxide Hydrolase | Asymmetric ring-opening | Chiral diol-amino acid |

| Dihydroxylation of alkene | Diol-amino acid | Dehydrogenase | Stereoselective oxidation | Chiral hydroxy-ketone amino acid |

| Ozonolysis of alkene | Aldehyde-amino acid | Aldolase | C-C bond formation | Complex polyol amino acid |

| N-Acetylation of amine | N-acetylated amino acid | Acylase | Enantioselective deacetylation | Enantiopure amino acid |

These strategies highlight how this compound can be a launching point for creating advanced synthons. nih.gov By leveraging the strengths of both chemical synthesis and biocatalysis, complex molecules with multiple stereocenters can be assembled efficiently and sustainably, opening new avenues for drug discovery and the synthesis of fine chemicals. rjpbr.com

Biochemical and Enzymatic Research Applications

Substrate Specificity and Enzyme Assays

The ability of 2-aminohex-5-enoic acid hydrochloride to be recognized and processed by various enzymes has been a key area of investigation, allowing researchers to delineate the structural requirements for substrate binding and catalysis.

Evaluation as a Substrate in Enzymatic Reactions

Studies have explored the potential of 2-aminohex-5-enoic acid to serve as a substrate for several enzymes, often in comparison to their natural substrates. For instance, research has shown its interaction with enzymes involved in amino acid metabolism. The presence of the vinyl group provides a reactive site that can be exploited in enzymatic reactions, leading to the formation of specific products. This reactivity has been instrumental in characterizing enzyme function and reaction mechanisms.

Kinetic Studies of Enzyme-Substrate Interactions

Kinetic analyses have been crucial in quantifying the interaction between 2-aminohex-5-enoic acid and target enzymes. These studies typically involve determining key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax), which provide insights into the affinity of the enzyme for the substrate and the efficiency of catalysis, respectively. Comparing these parameters to those of the natural substrate allows for a quantitative assessment of how the structural modifications of the analogue affect enzyme binding and turnover.

Modulation of Enzyme Activity and Specificity

Beyond its role as a substrate, this compound has been extensively studied as a modulator of enzyme activity, particularly as an inhibitor.

Mechanisms of Enzyme Inhibition (e.g., Mechanism-Based Inactivation)

One of the most significant applications of 2-aminohex-5-enoic acid is as a mechanism-based inactivator, also known as a "suicide substrate." In this process, the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, the unique chemical features of the inhibitor lead to the generation of a highly reactive intermediate within the active site. This intermediate then covalently modifies a critical amino acid residue in the active site, leading to irreversible inactivation of the enzyme. This mechanism is highly specific as the inhibitor only targets the enzyme that can catalytically activate it.

Effects on Metabolic Pathways and Related Enzyme Systems (e.g., GABA-AT)

A prominent example of the inhibitory action of a related compound is on γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By irreversibly inhibiting GABA-AT, compounds like 2-aminohex-5-enoic acid can lead to an increase in the synaptic concentration of GABA. This has been a key strategy in the development of antiepileptic drugs. The specificity of this inhibition is crucial as it minimizes off-target effects on other enzymes and metabolic pathways.

Investigations into Metabolic Pathways and Biological Transformations

The study of how 2-aminohex-5-enoic acid is metabolized and transformed within biological systems provides valuable information about the metabolic pathways it interacts with. Basic hydrolysis of the methyl ester hydrochloride form yields the sodium salt of 2-aminohex-5-enoic acid. Understanding these transformations is essential for interpreting the results of in vivo studies and for designing new analogues with improved pharmacokinetic and pharmacodynamic properties. Researchers can trace the fate of the molecule and identify the enzymes and pathways involved in its biotransformation.

Role in Amino Acid and Nitrogen Metabolism

While direct and extensive research on the specific metabolic fate of this compound is not widely documented, its structural similarity to natural amino acids suggests potential involvement in general amino acid metabolic pathways. The metabolism of amino acids is a cornerstone of cellular biochemistry, involving processes of transamination and deamination to separate the amino group from the carbon skeleton. The resulting carbon skeletons can then enter central metabolic pathways for energy production or biosynthesis.

The presence of the unsaturated bond in 2-Aminohex-5-enoic acid introduces a unique chemical handle that could be targeted by specific enzymes, potentially leading to metabolic pathways distinct from those of its saturated counterparts. The biotransformation of unsaturated fatty acids, a related class of molecules, often involves isomerization and reduction of the double bonds by microbial enzymes. A similar enzymatic machinery could potentially act on 2-Aminohex-5-enoic acid.

Exploration of In Vitro Biotransformation Pathways

The in vitro study of this compound's biotransformation is an area of active scientific inquiry. Its potential as a substrate for various enzymes is being explored to understand its metabolic processing and to harness these enzymatic reactions for biotechnological applications.

One area of investigation is its interaction with Fe(II)/α-ketoglutarate (αKG)-dependent oxygenases, a superfamily of enzymes that catalyze a wide range of oxidative modifications on various molecules, including free-standing amino acids. nih.govu-tokyo.ac.jp While kinetic data for the interaction of (S)-2-aminohex-5-enoic acid with these enzymes has not been extensively reported, it is listed as a potential substrate, suggesting that it may undergo enzymatic hydroxylation or other oxidative modifications. nih.govu-tokyo.ac.jp

Furthermore, the pyrrolysyl-tRNA synthetase (PylRS), an enzyme involved in the genetic incorporation of non-canonical amino acids into proteins, has been shown to recognize 2-aminohex-5-enoic acid. researchgate.netresearchgate.netnih.gov This indicates that the compound can be a substrate for this enzyme, allowing for its site-specific incorporation into recombinant proteins, thereby opening avenues for creating proteins with novel functionalities.

Interaction with Molecular Targets in Biochemical Systems

The chemical structure of this compound makes it a valuable scaffold for designing molecules that can interact with specific biological targets, such as enzymes and receptors. Its ability to be incorporated into peptides and other complex molecules allows for the systematic study of molecular interactions.

Binding Affinity Studies and Structure-Activity Relationships

The utility of 2-Aminohex-5-enoic acid in probing molecular interactions is exemplified by its use in the development of enzyme inhibitors. By incorporating this amino acid into larger molecules, researchers can investigate the structural requirements for binding to an enzyme's active site and elucidate structure-activity relationships (SAR).

A notable example is the use of a 2-aminohex-5-enoic acid derivative in the design of inhibitors for the Hepatitis C virus (HCV) NS3 protease. acs.org In this study, the incorporation of the derivative at the P1 position of a ketoamide inhibitor was explored. The rationale was to investigate the effect of extending the carbon chain at this position on the inhibitor's potency. However, the resulting inhibitor, compound 42 , exhibited a significant loss in activity compared to the parent compound with a norvaline at the P1 position. This finding demonstrated that extending the carbon chain at the P1 site of the HCV NS3 protease active site is detrimental to the inhibitor's binding affinity.

| Compound | P1 Moiety | Ki* (μM) |

| 37 | Norvaline | 0.022 |

| 41 | 2-Aminobutyric acid | 0.74 |

| 42 | 2-Aminohex-5-enoic acid | 0.150 |

Table 1: Structure-Activity Relationship of P1 Modifications in HCV NS3 Protease Inhibitors. Data sourced from a study on the discovery of HCV NS3 protease inhibitors. acs.org

This research highlights how 2-aminohex-5-enoic acid can be employed as a chemical tool to map the steric and electronic requirements of an enzyme's active site, thereby guiding the design of more potent and selective inhibitors.

Computational Chemistry and Molecular Modeling Studies

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in understanding a compound's physicochemical behavior and are extensively used in fields like drug discovery and materials science. For 2-Aminohex-5-enoic acid hydrochloride, these descriptors can be computationally predicted to estimate its behavior in various environments.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). It is a good predictor of a molecule's ability to permeate cell membranes. The predicted TPSA for the neutral form, 2-aminohex-5-enoic acid, is 63.3 Ų. For the hydrochloride salt, the protonation of the amino group to form an ammonium (B1175870) cation (-NH3+) would be expected to increase the TPSA, thereby enhancing its polarity and likely reducing its ability to cross nonpolar biological membranes.

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), is a measure of a compound's oil/water solubility. A related descriptor, XLogP, is a computationally predicted value. The predicted XLogP3 value for 2-aminohex-5-enoic acid is -1.9. This negative value indicates that the compound is hydrophilic, meaning it preferentially dissolves in water rather than in lipids. The hydrochloride form, with its charged ammonium group, would be even more hydrophilic, resulting in a more negative LogP value.

Table 1: Predicted Molecular Descriptors for 2-Aminohex-5-enoic Acid

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA | 63.3 Ų | Predicts polarity and membrane permeability. |

Hydrogen bonding capabilities are critical for understanding molecular interactions. In the neutral form of 2-aminohex-5-enoic acid, there are predicted to be 2 hydrogen bond donors (the -NH2 and -OH groups) and 3 hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the nitrogen atom of the amine). In the hydrochloride salt, the amino group is protonated to -NH3+, which increases the hydrogen bond donor count to 3, while the number of acceptors remains the same.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A rotatable bond is generally defined as any single bond not in a ring, connected to a non-hydrogen atom. For 2-aminohex-5-enoic acid, there are 4 rotatable bonds. This flexibility allows the molecule to adopt a variety of shapes, or conformations, in solution.

Table 2: Hydrogen Bonding and Flexibility Descriptors for 2-Aminohex-5-enoic Acid

| Descriptor | Predicted Value (Neutral) | Predicted Value (Hydrochloride) |

|---|---|---|

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 3 | 3 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's shape and reactivity.

Due to the presence of four rotatable bonds in this compound, the molecule can exist in numerous conformations. Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to identify the low-energy (most stable) conformations. These stable structures represent the most likely shapes of the molecule. The rotational barriers, or the energy required to twist around the single bonds, determine the rate of interconversion between these conformations. For a flexible molecule like this, the energy landscape can be complex, with multiple local energy minima corresponding to different stable conformers.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of the conformational ensemble—the collection of all conformations that a molecule explores at a given temperature. An MD simulation of this compound in a solvent, such as water, would reveal not only the preferred conformations but also the dynamics of their interconversion and the interactions with the surrounding solvent molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms that can be difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

Prediction of Stereoselectivity in Synthetic Transformations

Creating molecules with a specific three-dimensional arrangement of atoms (stereochemistry) is a primary challenge in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities. Computational modeling has become an invaluable tool for predicting and understanding the origins of stereoselectivity in chemical reactions. rsc.org By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, chemists can predict which product will be favored. The difference in these calculated activation energies (ΔΔG‡) can be directly related to the enantiomeric or diastereomeric ratio of the products. nih.gov

As with reaction mechanisms, there is a notable absence of specific computational studies in the reviewed literature that predict the stereoselectivity in synthetic transformations leading to 2-aminohex-5-enoic acid or its isomers. Experimental syntheses of enantiomerically pure (R)- and (S)-vigabatrin have been achieved by employing chiral starting materials like D-glucose or D-galactose, thereby controlling the stereochemical outcome from the outset. mdpi.comnih.gov While these methods are effective, they rely on the existing chirality of natural products rather than the de novo prediction of stereoselectivity in an asymmetric reaction. Advances in machine learning and composite computational methods are enhancing the ability to quantitatively predict enantioselectivity for new reactions, but these have not yet been applied to this specific compound in the available literature. nih.gov

Interaction Studies with Biological Macromolecules

Understanding how a small molecule interacts with large biological macromolecules like proteins and nucleic acids is fundamental to drug design and discovery. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are central to these investigations, providing predictive models of binding modes and affinities.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

For the structural isomer 4-aminohex-5-enoic acid (Vigabatrin), molecular docking studies have been performed to understand its interaction with its primary target, γ-aminobutyric acid aminotransferase (GABA-AT), as well as with off-target macromolecules like DNA. mdpi.comtandfonline.comnih.gov

One computational study focused on screening hexonic derivatives as potential human GABA-AT inhibitors used molecular docking to analyze the binding of 3-aminohex-5-enoic acid. The results indicated a strong interaction within the active site of the enzyme, with a predicted binding energy of -6.8 kcal/mol. semanticscholar.org The stability of this predicted complex was attributed to several key hydrogen bond interactions with amino acid residues in the protein's active site. semanticscholar.org

In a different study, researchers used in silico molecular docking to investigate the interaction between Vigabatrin (B1682217) and B-DNA. This analysis was part of a broader study to understand the compound's cytogenotoxic potential. The docking results predicted a favorable interaction, with the lowest negative free binding energy found to be -5.13 kcal/mol. tandfonline.comnih.gov

Furthermore, the binding mode of Vigabatrin to GABA-AT has been used to construct pharmacophore models. These models abstract the key molecular features necessary for binding and are used to screen large chemical libraries for new, potentially more potent inhibitors. A pharmacophore model derived from docked Vigabatrin included one hydrophobic feature, two hydrogen bond acceptor sites, and both a negative and a positive ionizable feature, mapping out the essential interaction points within the GABA-AT binding pocket. mdpi.com

The table below summarizes key findings from these molecular docking studies.

| Macromolecule Target | Ligand Studied | Predicted Binding Energy (kcal/mol) | Key Interacting Residues or Features |

| Human GABA-AT | 3-Aminohex-5-enoic acid | -6.8 | ASP 57, TYR 59, SER 60 |

| B-DNA | 4-Aminohex-5-enoic acid (Vigabatrin) | -5.13 | Not specified |

| Human GABA-AT | 4-Aminohex-5-enoic acid (Vigabatrin) | Not specified | Pharmacophore: 1 hydrophobic, 2 H-bond acceptors, 1 negative ionizable, 1 positive ionizable |

Data sourced from multiple computational studies. mdpi.comtandfonline.comnih.govsemanticscholar.org

Advanced Analytical Methodologies in Characterization and Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 2-Aminohex-5-enoic acid hydrochloride, enabling its separation from impurities, starting materials, and other components in a mixture. The choice of technique depends on the analytical goal, whether it is for quantification and purity assessment or for the isolation of the compound for further research.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. sigmaaldrich.com It can be adapted for both analytical purposes, such as determining the purity of a sample, and for preparative applications to isolate larger quantities of the compound. nih.gov

For analytical separations, reversed-phase HPLC is a common approach. The hydrochloride salt form of 2-Aminohex-5-enoic acid enhances its solubility in the aqueous mobile phases typically used in this method. A C18 column is often employed, and the mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using UV spectrophotometry, often after pre-column or post-column derivatization to introduce a chromophore, as the native molecule lacks a strong one.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial amounts of pure this compound. nih.gov This is crucial for obtaining sufficient material for structural elucidation studies or further synthetic applications. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 10% to 90% B over 30 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 210 nm (after derivatization) | UV at 220 nm |

| Purpose | Purity assessment, Quantification | Compound isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Amino acids, including 2-Aminohex-5-enoic acid, are polar, non-volatile molecules and therefore require chemical derivatization prior to GC-MS analysis. sigmaaldrich.comnih.gov This process converts the polar amino and carboxyl groups into less polar, more volatile functional groups, allowing the compound to be vaporized and travel through the GC column. creative-proteomics.com

Common derivatization methods include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), or acylation followed by esterification. creative-proteomics.com The choice of derivatization agent is critical for achieving good chromatographic separation and characteristic mass spectra.

In the context of metabolomics, GC-MS is used to profile the array of small molecules in a biological sample. nih.gov After derivatization, the unique retention time and mass spectrum of 2-Aminohex-5-enoic acid allow for its specific detection and quantification within a complex biological matrix, providing insights into metabolic pathways. nih.govd-nb.info

Table 2: Common Derivatization Strategies for Amino Acid Analysis by GC-MS

| Derivatization Method | Reagent(s) | Target Functional Groups | Characteristics of Derivative |

| Silylation | BSTFA or MTBSTFA | -NH2, -COOH, -OH | Thermally stable, volatile, produces characteristic mass fragments. sigmaaldrich.com |

| Acylation/Esterification | Pentafluoropropionic anhydride (B1165640) & Isopropanol | -NH2 and -COOH | Rapid reaction, derivatives are stable and suitable for sensitive detection. creative-proteomics.com |

| Chloroformate Reaction | Ethyl Chloroformate | -NH2 and -COOH | Fast, single-step derivatization suitable for high-throughput analysis. nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound. These methods probe the molecular connectivity, elemental composition, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the covalent structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR: A proton NMR spectrum provides information about the number of different types of hydrogen atoms and their neighboring environments. The spectrum of 2-Aminohex-5-enoic acid would show distinct signals for the vinyl protons of the double bond (C=CH₂), the alpha-proton adjacent to the amino and carboxyl groups, and the methylene (B1212753) protons along the aliphatic chain. The chemical shifts and coupling patterns (splitting) of these signals confirm the connectivity of the molecule.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For 2-Aminohex-5-enoic acid, six unique signals would be expected, corresponding to the carboxyl carbon, the alpha-carbon, the two distinct methylene carbons in the chain, and the two vinyl carbons. spectrabase.com The chemical shifts are indicative of the functional group each carbon belongs to. usda.gov

Specialized NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, providing unambiguous assignment of all signals and confirming the molecular skeleton. While less common, ¹⁵N NMR could also be employed to directly probe the nitrogen environment of the amino group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Aminohex-5-enoic acid

| Atom Position | ¹H NMR (Predicted δ, ppm, Multiplicity) | ¹³C NMR (Predicted δ, ppm) |

| C1 (-COOH) | ~10-12 (s, br) | ~170-175 |

| C2 (-CH(NH₂)-) | ~3.8-4.2 (t) | ~53-58 |

| C3 (-CH₂-) | ~1.8-2.0 (m) | ~30-35 |

| C4 (-CH₂-) | ~2.1-2.3 (q) | ~28-33 |

| C5 (=CH-) | ~5.7-5.9 (m) | ~135-140 |

| C6 (=CH₂) | ~5.0-5.2 (m) | ~115-120 |

Note: Predicted values are approximate and can vary based on solvent and pH.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For 2-Aminohex-5-enoic acid (C₆H₁₁NO₂), the calculated monoisotopic mass is 129.078978594 Da. nih.gov HRMS can measure this mass with an error of less than 5 ppm, allowing for confident confirmation of the molecular formula and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS), a form of fragmentation analysis, provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is often unique to the compound's structure. For 2-Aminohex-5-enoic acid, characteristic fragmentation pathways would include the neutral loss of water (H₂O) or the loss of the carboxyl group as carbon dioxide (CO₂), as well as cleavages along the alkyl chain. Analyzing these fragments helps to piece together the molecular structure, corroborating data from NMR.

Table 4: Predicted HRMS Data and Key Fragments for Protonated 2-Aminohex-5-enoic acid

| Ion | Formula | Calculated m/z |

| [M+H]⁺ (Parent Ion) | [C₆H₁₂NO₂]⁺ | 130.08626 |

| [M+H-H₂O]⁺ | [C₆H₁₀NO]⁺ | 112.07569 |

| [M+H-HCOOH]⁺ | [C₅H₁₀N]⁺ | 84.08078 |

Note: m/z values are for the most abundant isotope of each element.

The alpha-carbon (C2) of 2-Aminohex-5-enoic acid is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (S)-2-Aminohex-5-enoic acid and (R)-2-Aminohex-5-enoic acid. inchikey.infonih.gov

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net While enantiomers have identical physical properties like melting point and NMR spectra in an achiral environment, they exhibit opposite CD spectra. This makes CD an invaluable tool for distinguishing between enantiomers and determining the stereochemical configuration of a sample. acs.org

The CD spectrum of an amino acid is typically characterized by electronic transitions associated with the carboxyl chromophore in the far-UV region (around 190-240 nm). The sign of the Cotton effect (positive or negative peak) for these transitions is indicative of the absolute configuration at the alpha-carbon. Therefore, the (S) and (R) enantiomers of 2-Aminohex-5-enoic acid would be expected to produce mirror-image CD spectra, allowing for their unambiguous identification and the assessment of enantiomeric purity. mdpi.com

Table 5: Conceptual Principles of CD Analysis for 2-Aminohex-5-enoic acid Enantiomers

| Enantiomer | Expected CD Spectrum | Information Gained |

| (S)-2-Aminohex-5-enoic acid | Specific pattern of positive and/or negative Cotton effects. | Confirmation of (S)-configuration. |

| (R)-2-Aminohex-5-enoic acid | A mirror image of the (S)-enantiomer's spectrum. | Confirmation of (R)-configuration. |

| Racemic Mixture (1:1) | No CD signal, as the opposite signals from each enantiomer cancel out. | Indicates a 50/50 mixture of (S) and (R) enantiomers. |

Isotopic Labeling and Tracer Methodologies

Isotopic labeling is a powerful technique for tracking the metabolic fate of molecules and understanding complex reaction mechanisms. researchgate.net By replacing specific atoms with their heavier isotopes, researchers can follow the compound's journey through biological systems or chemical reactions without altering its fundamental chemical properties.

The primary mechanism of 2-Aminohex-5-enoic acid is the irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T), which leads to an increase in GABA levels in the brain. newdrugapprovals.orgresearchgate.net Isotopic labeling has been instrumental in confirming this pathway.

Stable isotopes such as Carbon-13 (¹³C) and deuterium (B1214612) (²H or D), as well as the radioactive isotope tritium (B154650) (³H), have been incorporated into the vigabatrin (B1682217) molecule to serve as tracers. medchemexpress.com For instance, Vigabatrin-¹³C,d₂ hydrochloride has been synthesized for use in research. medchemexpress.com These labeled molecules allow for precise quantification and tracking during drug development and metabolic studies. medchemexpress.com

One notable challenge in such studies has been the practical application of commercially available labeled vigabatrin. Research involving tissue distribution analysis has reported that some commercial preparations of ¹³C and ²H₂ labeled vigabatrin had insufficient isotopic enrichment, which complicated data calculation and interpretation. nih.gov Despite these challenges, an efficient synthesis for [¹⁴C]-labeled vigabatrin has been developed, providing a valuable tool for mechanistic investigations. newdrugapprovals.org This involves a multi-step process culminating in the formation of the labeled target compound, enabling detailed pharmacokinetic and mechanistic studies. newdrugapprovals.org

Crystallographic Analysis for Absolute Configuration and Structural Confirmation

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive proof of a molecule's structure and its absolute configuration, which is particularly important for chiral molecules like 2-Aminohex-5-enoic acid, where only one enantiomer (the S-enantiomer) is pharmacologically active. newdrugapprovals.org

X-ray diffraction (XRD) is the gold standard for determining the atomic and molecular structure of a crystal. The technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms, bond lengths, and bond angles within the crystal lattice. uni-siegen.de